N-(2,4-dichlorophenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-methylpentanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,4-dichlorophenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-methylpentanamide is a synthetic organic compound It is characterized by the presence of a dichlorophenyl group, a dioxoisoindoline moiety, and a methylpentanamide chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dichlorophenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-methylpentanamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Isoindoline Core: This can be achieved through the cyclization of an appropriate phthalic anhydride derivative with an amine.
Introduction of the Dichlorophenyl Group: This step may involve a nucleophilic substitution reaction where a dichlorophenyl halide reacts with the isoindoline core.
Attachment of the Methylpentanamide Chain: This can be done through an amide coupling reaction, using reagents like carbodiimides or other coupling agents.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dichlorophenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-methylpentanamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halides, nucleophiles, and bases are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research may focus on its potential as a therapeutic agent, particularly if it shows activity against specific biological targets.
Industry: The compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism by which N-(2,4-dichlorophenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-methylpentanamide exerts its effects would depend on its specific biological activity. Generally, such compounds may interact with molecular targets like enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with nucleic acid function.
Comparison with Similar Compounds
Similar Compounds
N-(2,4-dichlorophenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-methylpentanamide: can be compared with other compounds containing similar functional groups, such as:
Uniqueness
The uniqueness of This compound lies in its specific combination of functional groups and the resulting chemical and biological properties
Properties
Molecular Formula |
C20H18Cl2N2O3 |
---|---|
Molecular Weight |
405.3 g/mol |
IUPAC Name |
N-(2,4-dichlorophenyl)-2-(1,3-dioxoisoindol-2-yl)-4-methylpentanamide |
InChI |
InChI=1S/C20H18Cl2N2O3/c1-11(2)9-17(18(25)23-16-8-7-12(21)10-15(16)22)24-19(26)13-5-3-4-6-14(13)20(24)27/h3-8,10-11,17H,9H2,1-2H3,(H,23,25) |
InChI Key |
QBJMBRSMZFCIJJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C(=O)NC1=C(C=C(C=C1)Cl)Cl)N2C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.